Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized using techniques such as FT-IR, NMR, LCMS, and X-ray diffraction studies. These compounds exhibit various molecular shapes and crystalline structures, contributing to their potential in diverse applications (Kulkarni et al., 2016).
Biological Activity
- Certain derivatives of this compound have shown moderate antibacterial and antifungal activities, which could be explored for potential applications in combating microbial infections (Kulkarni et al., 2016).
Corrosion Inhibition
- Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, a similar compound, indicates its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. This suggests potential applications for this compound in industrial corrosion protection (Praveen et al., 2021).
Chiral Deprotonation in Medicinal Chemistry
- The compound has been used in chiral deprotonation reactions, which is a crucial step in the synthesis of various molecules of medicinal interest. This indicates its importance in the development of new pharmaceuticals (McDermott et al., 2008).
Fuel Stabilization
- Piperazine derivatives, including this compound, have been studied for their effectiveness in stabilizing diesel fuels, suggesting its potential use in the fuel industry for enhancing fuel properties (Koshelev et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, also known as 1-Boc-4-(2-hydroxyethyl)piperazine, is a derivative of N-Boc piperazine Piperazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and are used as building blocks in the synthesis of various bioactive molecules .
Mode of Action
It’s known that 1-boc-piperazine undergoes buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . This suggests that the compound can interact with its targets through the formation of new bonds, leading to changes in the target’s structure and function.
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its melting point (370 to 410 °C), boiling point (114°C at 01mm), and density (1092±006 g/cm3) suggest that it may have good bioavailability .
Result of Action
It’s known that some piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place, less than 15°c . This suggests that factors such as light, temperature, and air exposure may affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that compounds containing piperazine rings, such as this one, can have diverse biological activities due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . These properties enhance favorable interactions with macromolecules, making it a valuable compound in biochemical reactions.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the piperazine ring structure can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXIOAYUQIITBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352816 | |
Record name | Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77279-24-4 | |
Record name | Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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